molecular formula C12H13FN2O4S B2506688 1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866040-30-4

1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2506688
CAS No.: 866040-30-4
M. Wt: 300.3
InChI Key: ZPFHXUFDPGPICV-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of pyrazolones, which are known for their diverse biological and chemical properties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolone core. One common approach is the reaction of hydrazine with a suitable β-ketoester or β-diketone derivative. The fluorophenylsulfonyl group can be introduced through a subsequent sulfonylation reaction, while the hydroxyethyl group can be added via an alkylation step.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The pyrazolone ring can be reduced to form a pyrazoline derivative.

  • Substitution: The fluorophenylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of a pyrazolone derivative with a carbonyl group.

  • Reduction: Formation of a pyrazoline derivative.

  • Substitution: Formation of derivatives with different functional groups replacing the fluorophenylsulfonyl group.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Pyrazolone Derivatives: Other pyrazolone compounds with different substituents.

  • Fluorophenylsulfonyl Compounds: Compounds containing fluorophenylsulfonyl groups with varying structures.

  • Hydroxyethyl Compounds: Compounds with hydroxyethyl groups in different chemical environments.

Uniqueness: This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O4S/c1-8-11(6-7-16)12(17)14-15(8)20(18,19)10-4-2-9(13)3-5-10/h2-5,16H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFHXUFDPGPICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1S(=O)(=O)C2=CC=C(C=C2)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332169
Record name 2-(4-fluorophenyl)sulfonyl-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866040-30-4
Record name 2-(4-fluorophenyl)sulfonyl-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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